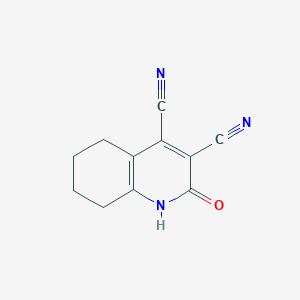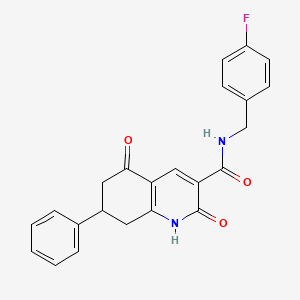![molecular formula C10H4BrFN4O B11041250 5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11041250.png)
5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is fused to an oxadiazolo[3,4-b]pyrazine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with appropriate reagents to form the oxadiazole ring. One common method involves the use of oxalic acid in a one-step amide condensation reaction . The reaction is carried out under reflux conditions in anhydrous ethyl acetate for 40-60 minutes, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxadiazole derivatives with hydrogen atoms replacing the bromine or fluorine atoms.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it acts as an allosteric modulator of the p38 MAP kinase A-loop regulatory site, inhibiting the secretion of IL-1β in human monocyte-derived macrophages . Additionally, its electron-withdrawing properties contribute to its effectiveness in various chemical reactions and biological interactions .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Quinoxaline Derivatives: Contain a similar fused ring structure but with different heteroatoms.
Furazano[3,4-b]pyrazine: Another closely related compound with similar chemical properties.
Uniqueness
5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which enhances its reactivity and potential for various applications. Its strong electron-withdrawing properties make it particularly useful in the development of materials with specific optical and electronic characteristics .
Properties
Molecular Formula |
C10H4BrFN4O |
|---|---|
Molecular Weight |
295.07 g/mol |
IUPAC Name |
5-(3-bromo-4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H4BrFN4O/c11-6-3-5(1-2-7(6)12)8-4-13-9-10(14-8)16-17-15-9/h1-4H |
InChI Key |
AFACDTUEZDVYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=NON=C3N=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile](/img/structure/B11041171.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B11041175.png)
![10-aminopyrimido[1,2-a]benzimidazol-2(10H)-one](/img/structure/B11041176.png)


![N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11041191.png)
![2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11041194.png)
![Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11041198.png)
![dimethyl 2-{1-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11041199.png)
![4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11041203.png)


amino}-2-oxoethyl)benzamide](/img/structure/B11041226.png)

